1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine
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Overview
Description
1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6210~2,7~]undeca-2(7),3,5-trien-4-amine is a complex organic compound characterized by its unique tricyclic structure and the presence of trifluoromethyl and diazatricyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine typically involves multiple steps, including the formation of the tricyclic core and the introduction of trifluoromethyl and diazatricyclo groups. Common reagents used in the synthesis include trifluoromethylating agents and diazotizing reagents. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted trifluoromethyl compounds .
Scientific Research Applications
1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane: Used as a trifluoromethylating reagent in organic synthesis
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group
Uniqueness: 1,11,11-Trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.0~2,7~]undeca-2(7),3,5-trien-4-amine is unique due to its tricyclic structure and the presence of both trifluoromethyl and diazatricyclo groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16F3N3 |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
1,11,11-trimethyl-6-(trifluoromethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C13H16F3N3/c1-11(2)6-4-5-12(11,3)8-7(6)9(13(14,15)16)19-10(17)18-8/h6H,4-5H2,1-3H3,(H2,17,18,19) |
InChI Key |
FHWWCSUSJXUQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=C2C(=NC(=N3)N)C(F)(F)F)C)C |
Origin of Product |
United States |
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